Ethyl 4-amino-6-chloronicotinate

Overview

Description

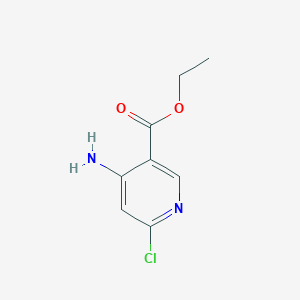

Ethyl 4-amino-6-chloronicotinate is a chemical compound with the molecular formula C8H9ClN2O2 and a molecular weight of 200.62 g/mol . It is a derivative of nicotinic acid and features an ethyl ester group, an amino group at the 4-position, and a chlorine atom at the 6-position of the pyridine ring. This compound is primarily used in research and development settings .

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 4-amino-6-chloronicotinate can be synthesized through various methods. One common method involves the reaction of 4-amino-6-chloronicotinic acid with ethanol in the presence of a dehydrating agent . Another method includes the reduction of this compound using lithium aluminum hydride (LiAlH4) in tetrahydrofuran (THF) at 0-20°C under an inert atmosphere .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as those used in laboratory settings. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-amino-6-chloronicotinate undergoes various chemical reactions, including:

Reduction: Reduction of the ester group to an alcohol using reducing agents like LiAlH4.

Substitution: Nucleophilic substitution reactions where the chlorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

Reduction: LiAlH4 in THF at 0-20°C.

Substitution: Various nucleophiles under appropriate conditions.

Major Products

Reduction: (4-Amino-6-chloropyridin-3-yl)methanol.

Substitution: Products depend on the nucleophile used.

Scientific Research Applications

Ethyl 4-amino-6-chloronicotinate is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of ethyl 4-amino-6-chloronicotinate involves its interaction with specific molecular targets, such as enzymes and receptors. The amino and chlorine groups on the pyridine ring play crucial roles in binding to these targets, influencing their activity and leading to various biological effects .

Comparison with Similar Compounds

Ethyl 4-amino-6-chloronicotinate can be compared with other similar compounds, such as:

4-Amino-6-chloronicotinic acid: Lacks the ethyl ester group, making it less lipophilic.

Ethyl 4-amino-3-chloronicotinate: Chlorine atom is at the 3-position instead of the 6-position, leading to different reactivity and biological activity.

Ethyl 4-amino-6-bromonicotinate: Bromine atom instead of chlorine, which can affect its reactivity and interactions with biological targets.

This compound is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity .

Biological Activity

Ethyl 4-amino-6-chloronicotinate (EACN) is a compound that has garnered interest in various biological and medicinal chemistry applications due to its unique structural features and biological activities. This article explores its biological activity, mechanism of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

EACN is an amino-substituted derivative of chloronicotinic acid, characterized by the following:

- Molecular Formula : C₈H₈ClN₃O₂

- Molecular Weight : Approximately 200.62 g/mol

- CAS Number : 380626-81-3

The presence of an ethyl ester group and an amino group at the 4-position of the pyridine ring is crucial for its biological interactions. The chlorine atom at the 6-position enhances its lipophilicity, which may influence its absorption and distribution in biological systems.

The mechanism of action of EACN involves its interaction with specific molecular targets, such as enzymes and receptors. The amino and chlorine groups on the pyridine ring play critical roles in binding to these targets, influencing their activity. This interaction can lead to various biological effects, including modulation of enzyme activity and receptor signaling pathways.

Anticancer Properties

EACN has been investigated for its potential as a Raf inhibitor, which is significant in cancer therapy. Raf proteins are key players in cell signaling pathways that regulate cell division and survival. Inhibiting these proteins can lead to reduced proliferation of cancer cells, particularly those with mutations in the RAS gene family .

- Case Study : In vitro studies demonstrated that EACN effectively inhibited all isoforms of Raf proteins, including A-Raf, B-Raf, and C-Raf. This inhibition was linked to decreased cell viability in various cancer cell lines, including melanoma and colorectal cancer .

Binding Affinity Studies

Molecular docking studies have shown that EACN exhibits significant binding affinity for its targets. For instance, one study reported a binding energy of ΔG = -54.98 kcal/mol, indicating strong interactions with specific receptors involved in tumor growth regulation .

Comparative Analysis with Similar Compounds

EACN can be compared with structurally similar compounds to highlight its unique properties:

| Compound Name | Key Differences | Biological Activity |

|---|---|---|

| 4-Amino-6-chloronicotinic acid | Lacks ethyl ester group | Less lipophilic |

| Ethyl 4-amino-3-chloronicotinate | Chlorine at the 3-position | Different reactivity |

| Ethyl 4-amino-6-bromonicotinate | Bromine instead of chlorine | Altered reactivity |

Therapeutic Applications

Given its biological activity, EACN has potential therapeutic applications beyond cancer treatment:

- Neurological Disorders : Due to its interaction with nicotinic receptors, EACN may have implications in treating neurological disorders such as Alzheimer's disease.

- Anti-inflammatory Effects : Preliminary studies suggest that EACN could modulate inflammatory pathways, providing a basis for further research into its anti-inflammatory properties.

Properties

IUPAC Name |

ethyl 4-amino-6-chloropyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9ClN2O2/c1-2-13-8(12)5-4-11-7(9)3-6(5)10/h3-4H,2H2,1H3,(H2,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OAQIVHCEAFDMTK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN=C(C=C1N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90356462 | |

| Record name | ethyl 4-amino-6-chloronicotinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90356462 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

380626-81-3 | |

| Record name | ethyl 4-amino-6-chloronicotinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90356462 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.